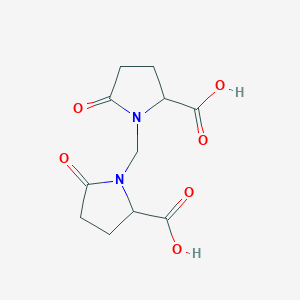
1,1'-Methylenebis(5-oxo-DL-proline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Methylenebis(5-oxo-DL-proline), commonly known as MOP or MOPP, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction.
作用機序
The exact mechanism of action of MOP is not fully understood. However, several studies have suggested that MOP exerts its biological activities by modulating various signaling pathways. MOP has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MOP has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, MOP has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MOP has been shown to exhibit various biochemical and physiological effects. MOP has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. MOP has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, MOP has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
MOP has several advantages and limitations for lab experiments. One of the main advantages of MOP is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, MOP is relatively easy to synthesize, and several methods have been developed for its synthesis. However, one of the main limitations of MOP is its poor solubility in aqueous solutions, which can make it difficult to study its biological activities in vitro.
将来の方向性
Several future directions for the study of MOP can be identified. One of the main future directions is the development of novel MOP derivatives with improved solubility and bioavailability. Additionally, the study of the mechanism of action of MOP can provide insights into its diverse biological activities. Furthermore, the study of the synergistic effects of MOP with other compounds can lead to the development of novel combination therapies for the treatment of various diseases. Finally, the development of novel drug delivery systems for MOP can improve its therapeutic efficacy and reduce its side effects.
合成法
MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction. The synthesis of MOP involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the product. The synthesis of MOP is a complex process, and several methods have been developed for its synthesis.
科学的研究の応用
MOP has been extensively studied for its diverse biological activities. It has been reported to exhibit antitumor, antiviral, antibacterial, antifungal, and immunomodulatory activities. MOP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MOP has also been reported to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, MOP has been shown to exhibit antibacterial and antifungal activities against various microorganisms.
特性
CAS番号 |
16473-66-8 |
|---|---|
分子式 |
C11H14N2O6 |
分子量 |
270.24 g/mol |
IUPAC名 |
1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19) |
InChIキー |
XAYYGTJLXVXLMB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
正規SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
その他のCAS番号 |
55780-25-1 16473-66-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate](/img/structure/B98437.png)
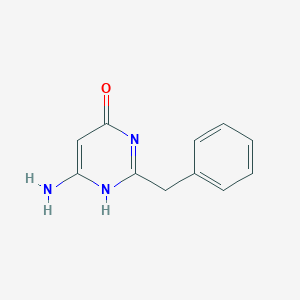


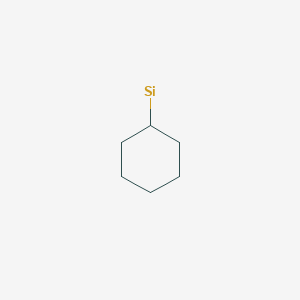
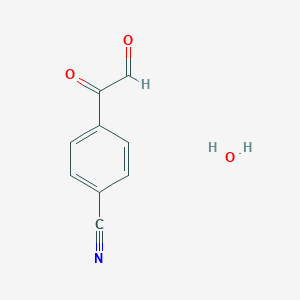
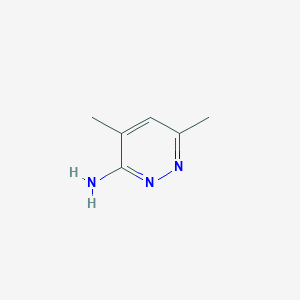
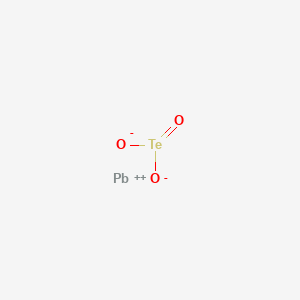
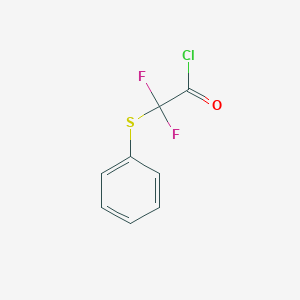
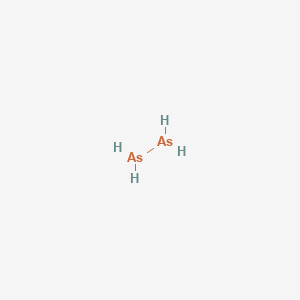
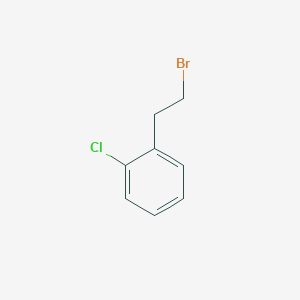
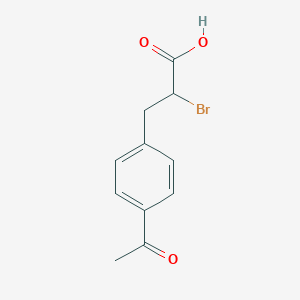
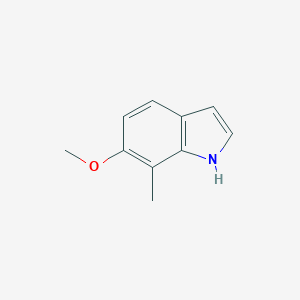
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)